2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2-[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted at the 5-position with a 2-fluorophenyl group and at the 3-position with an acetamide-linked 2-(1H-indol-3-yl)ethyl moiety. The fluorophenyl substituent enhances lipophilicity and may influence target binding through steric and electronic effects.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-18-7-3-1-6-17(18)20-11-15(25-27-20)12-21(26)23-10-9-14-13-24-19-8-4-2-5-16(14)19/h1-8,11,13,24H,9-10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZJELZBJAOWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of a suitable precursor, such as a 2-fluorophenyl-substituted nitrile oxide, with an appropriate alkyne. The resulting oxazole intermediate is then coupled with an indole derivative through a series of reactions, including amidation and acylation, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways and gene expression.
Comparison with Similar Compounds
Key Structural Features :
- 1,2-Oxazole core : Enhances resistance to oxidative degradation compared to furan or pyrrole analogs.
- 2-Fluorophenyl group : Introduces electronegativity and modulates aromatic interactions.
- Indol-3-yl ethyl acetamide : A common pharmacophore in serotonin receptor ligands and kinase inhibitors .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological targets.
Structural Analogs with Heterocyclic Cores
Triazole-Based Analogs
- 2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide (): Core: 1,2,4-Triazole (vs. 1,2-oxazole in the target compound). Substituents: 3-Fluorophenyl (meta-fluoro) vs. 2-fluorophenyl (ortho-fluoro) in the target. Key Differences: The triazole’s additional nitrogen increases hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to enzymatic oxidation .
Benzodiazepine-Based Analogs
- N-[[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl]-2-(1H-indol-3-yl)acetamide (): Core: Benzodiazepine (7-membered ring) vs. 1,2-oxazole (5-membered). Molecular Weight: 440.522 (vs. ~380 for the target compound).
Indole-Containing Acetamide Derivatives
Melatonin Derivatives ():
- Compound 5 : Features a 4-phenyl-1,2,4-triazole and 5-methoxyindole.
- Compound 8 : Tetrazole-containing analog.
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- Its lower molecular weight (~380) vs. benzodiazepine analogs (~440) may enhance bioavailability .
Biological Activity
The compound 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.4 g/mol. The structure features an oxazole ring and an indole moiety, which are known for their diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2O3 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research indicates that derivatives of oxazole and indole compounds exhibit notable antibacterial properties. A study highlighted the effectiveness of similar compounds against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 20–40 µM against S. aureus, suggesting potential for the tested compound in combating resistant bacterial infections .
Antitumor Activity
The compound's structural components, particularly the indole moiety, have been associated with anticancer activity. Indole derivatives have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy in various cancer cell lines, indicating that this compound may also possess similar properties worth investigating further .
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell proliferation. For example, oxazole derivatives can disrupt DNA synthesis in bacteria, leading to cell death . Additionally, compounds targeting cellular signaling pathways involved in cancer progression may enhance therapeutic outcomes.
Case Studies
- Antibacterial Study : A recent investigation into the antibacterial properties of oxazole derivatives found that certain modifications significantly enhanced activity against resistant strains. The study utilized disk diffusion methods to assess effectiveness and reported substantial inhibition zones for certain derivatives .
- Antitumor Research : A study focused on indole-based compounds revealed their potential to induce apoptosis in various cancer cell lines through caspase activation pathways. This suggests that the compound may also engage similar pathways due to its structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
